molecular formula C12H15NO2 B14066630 2-(Hydroxyimino)-1-phenylhexan-1-one CAS No. 101708-95-6

2-(Hydroxyimino)-1-phenylhexan-1-one

Cat. No.: B14066630
CAS No.: 101708-95-6
M. Wt: 205.25 g/mol
InChI Key: MQNFQOHPNUWSRC-UHFFFAOYSA-N
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Description

1,2-Hexanedione, 1-phenyl-, 2-oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Hexanedione, 1-phenyl-, 2-oxime can be synthesized through the condensation of 1,2-hexanedione with hydroxylamine. The reaction typically involves the following steps:

  • Dissolve 1,2-hexanedione in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH of the solution to around 7-8 using a base such as sodium hydroxide.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of 1,2-Hexanedione, 1-phenyl-, 2-oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Hexanedione, 1-phenyl-, 2-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride or acetyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Nitriles or amides.

    Reduction: Amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

1,2-Hexanedione, 1-phenyl-, 2-oxime has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Hexanedione, 1-phenyl-, 2-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various biologically active derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,2-propanedione-2-oxime
  • 1-Phenyl-1,2-butanedione-2-oxime
  • 1-Phenyl-1,2-pentanedione-2-oxime

Uniqueness

1,2-Hexanedione, 1-phenyl-, 2-oxime is unique due to its specific structural features and reactivity. The presence of the phenyl group and the oxime functional group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

101708-95-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-hydroxyimino-1-phenylhexan-1-one

InChI

InChI=1S/C12H15NO2/c1-2-3-9-11(13-15)12(14)10-7-5-4-6-8-10/h4-8,15H,2-3,9H2,1H3

InChI Key

MQNFQOHPNUWSRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NO)C(=O)C1=CC=CC=C1

Origin of Product

United States

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